7-(2-Cyanoethyl)guanine

Übersicht

Beschreibung

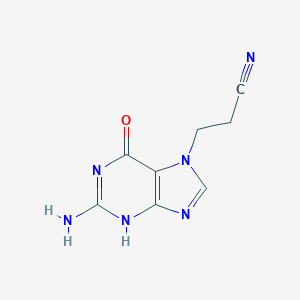

7-(2-Cyanoethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the addition of a cyanoethyl group at the seventh position of the guanine molecule. It is of particular interest in the field of chemical biology due to its potential interactions with DNA and its implications in carcinogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Cyanoethyl)guanine typically involves the reaction of deoxyguanosine with 2-(N-carbethoxy-N-nitrosamino)propionitrile. This reaction is carried out under controlled conditions to ensure the selective addition of the cyanoethyl group at the seventh position of the guanine molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(2-Cyanoethyl)guanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to other functional groups.

Substitution: The cyanoethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while substitution reactions can produce a variety of substituted guanine compounds .

Wissenschaftliche Forschungsanwendungen

7-(2-Cyanoethyl)guanine has several applications in scientific research:

Chemistry: It is used as a marker for studying the reaction of acrylonitrile and other carcinogens with DNA.

Biology: The compound helps in understanding the mechanisms of DNA damage and repair.

Medicine: Research on this compound contributes to the development of cancer therapies by elucidating the pathways of carcinogenesis.

Industry: It is used in the production of certain polymers and as a research tool in the study of nucleic acid interactions

Wirkmechanismus

The mechanism by which 7-(2-Cyanoethyl)guanine exerts its effects involves its interaction with DNA. The cyanoethyl group can form adducts with DNA, leading to structural changes that may result in mutations or other genetic alterations. These interactions are crucial in understanding the compound’s role in carcinogenesis and its potential as a therapeutic target .

Vergleich Mit ähnlichen Verbindungen

O6-(2-Cyanoethyl)guanine: Another derivative of guanine with a cyanoethyl group at the sixth position.

8-Bromo-2’-deoxyguanosine: A modified guanine used in the study of DNA structure and repair.

Uniqueness: 7-(2-Cyanoethyl)guanine is unique due to its specific positioning of the cyanoethyl group, which influences its interaction with DNA differently compared to other derivatives. This unique positioning makes it a valuable tool in studying specific types of DNA damage and repair mechanisms .

Biologische Aktivität

7-(2-Cyanoethyl)guanine (7-CE-Gua) is a significant DNA adduct formed primarily through the metabolic activation of acrylonitrile, a compound found in various environmental sources, including cigarette smoke and fried foods. This compound has garnered attention due to its potential role in DNA damage and carcinogenesis.

7-CE-Gua is characterized by a cyanoethyl group attached to the nitrogen atom at the seventh position of the guanine structure. The formation of this compound occurs when acrylonitrile reacts with deoxyguanosine under specific conditions, leading to the generation of DNA adducts that can disrupt normal cellular processes.

The biological activity of 7-CE-Gua is primarily linked to its ability to form adducts with DNA, leading to alkylation. This process can result in mispairing during DNA replication, potentially causing mutations that contribute to cancer development. The presence of 7-CE-Gua serves as a biomarker for acrylamide exposure, indicating its relevance in assessing individual and population risk for carcinogenesis.

Case Studies

- Detection in Human DNA : Studies have shown that 7-CE-Gua can be detected in human liver DNA, suggesting widespread exposure to acrylamide. This detection was achieved using advanced analytical techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) .

- Animal Studies : In Fischer 344 rats administered with acrylonitrile, significant increases in tumor incidence were observed, correlating with the presence of 7-CE-Gua in their DNA. Specifically, studies indicated higher rates of lung adenomas and carcinomas in treated groups compared to controls .

Biological Activity Table

| Biological Activity | Description |

|---|---|

| DNA Adduct Formation | 7-CE-Gua forms stable adducts with DNA, disrupting normal function and replication. |

| Mutagenic Potential | Misincorporation during DNA synthesis can lead to mutations, contributing to carcinogenesis. |

| Biomarker for Exposure | Acts as a biomarker for assessing exposure to acrylamide and related compounds. |

Analytical Techniques

The quantification and detection of 7-CE-Gua in biological samples have been facilitated by sophisticated methods:

- LC-ESI-MS/MS : This technique allows for sensitive detection of 7-CE-Gua levels, providing insights into exposure levels in various populations.

- Histological Examination : Autopsy studies on animals treated with acrylonitrile have revealed histopathological changes consistent with increased tumorigenesis linked to 7-CE-Gua .

Implications for Cancer Research

The implications of this compound's biological activity extend into cancer research:

- Carcinogenicity Studies : The International Agency for Research on Cancer (IARC) classifies acrylamide as a probable human carcinogen, with evidence indicating that 7-CE-Gua plays a crucial role in this process .

- Potential Therapeutic Targets : Understanding the mechanisms by which 7-CE-Gua interacts with cellular components may lead to novel therapeutic strategies aimed at mitigating its harmful effects.

Eigenschaften

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-2-1-3-14-4-11-6-5(14)7(15)13-8(10)12-6/h4H,1,3H2,(H3,10,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYRRCAUSYFSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC#N)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143045 | |

| Record name | 7-(2-Cyanoethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100234-52-4 | |

| Record name | 7-(2-Cyanoethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Cyanoethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.